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Compound of Interest

5-Azaspiro[3.5]nonane
Compound Name:
hydrochloride

Cat. No.: B1377975

The 5-azaspiro[3.5]nonane scaffold has garnered significant attention in medicinal chemistry
due to its unique three-dimensional and rigid structure, which offers a compelling advantage in
the design of novel therapeutic agents.[1] Its inherent sp3-rich character addresses the modern
drug design concept of "escaping flatland,” moving away from traditional planar aromatic
compounds to explore more complex chemical space.[2][3] This structural rigidity and synthetic
tractability make it an attractive starting point for developing compounds with improved
physicochemical properties.[1][4]

Derivatives of the 5-azaspiro[3.5]nonane framework are being explored for a wide range of
therapeutic applications, including oncology, metabolic disorders, and central nervous system
(CNS) disorders.[4] The scaffold's versatility allows for its adaptation to interact with diverse
biological targets.[5] This guide provides a comprehensive overview of the biological activities
of 5-azaspiro[3.5]nonane derivatives, focusing on their mechanisms of action, and presents
detailed experimental protocols for their evaluation.

Therapeutic Applications and Biological Activities

The 5-azaspiro[3.5]nonane scaffold has been successfully integrated into compounds designed
to target distinct biological pathways, demonstrating its broad therapeutic potential.

Oncology: Covalent Inhibition of KRAS G12C
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Certain derivatives of the closely related 2,7-diazaspiro[3.5]nonane have been identified as
potent covalent inhibitors of KRAS G12C, a critical target in non-small cell lung cancer.[5] The
spirocyclic framework plays a crucial role in orienting a reactive group to form a covalent bond
with the target protein, leading to irreversible inhibition.

Mechanism of Action: A Tale of Two Targets

The versatility of the 5-azaspiro[3.5]nonane scaffold allows for its adaptation to interact with
different biological targets.[5] In the case of KRAS G12C inhibition, the scaffold serves as a
rigid platform to position an electrophilic warhead, such as an acrylamide group, for optimal
covalent interaction with the mutant cysteine residue of the KRAS G12C protein.
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Caption: Covalent Inhibition of KRAS G12C by a 5-Azaspiro[3.5]nonane Derivative.

Pain and Inflammation: Inhibition of Fatty Acid Amide
Hydrolase (FAAH)
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Derivatives of the closely related 7-azaspiro[3.5]nonane are potent inhibitors of Fatty Acid
Amide Hydrolase (FAAH).[1] FAAH is a key enzyme in the endocannabinoid system
responsible for breaking down anandamide.[1] By inhibiting FAAH, these compounds increase
anandamide levels, which can lead to analgesic, anxiolytic, and anti-inflammatory effects.[1]
The rigid spirocyclic core of 5-azaspiro[3.5]nonane derivatives helps to orient the necessary
functional groups for optimal interaction with the FAAH active site.[1]

Target Compound Class Potency Therapeutic Area

7-azaspiro[3.5]nonane

and 1-oxa-8- k(inact)/K(i) > 1500 ) )
FAAH ] Pain, Inflammation
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Table 1: Biological Activity of FAAH Inhibitors with a Spirocyclic Scaffold.[5]

Metabolic Disorders: GPR119 Agonism

Derivatives of 7-azaspiro[3.5]nonane have been explored as potent agonists of G protein-
coupled receptor 119 (GPR119).[6] GPR119 is a promising target for the treatment of type 2
diabetes and obesity, as it is primarily expressed in pancreatic (3-cells and intestinal L-cells.[6]
Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of
incretin hormones like GLP-1.[1][6] A novel class of 7-azaspiro[3.5]nonane GPR119 agonists
has been designed and synthesized, with one compound showing a favorable glucose-lowering
effect in diabetic rats.[7]
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Caption: Simplified GPR119 Signaling Pathway Activated by an Azaspiro[3.5]nonane-based
Agonist.[6]
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Anti-HIV Activity

Spiro-B-lactams, which share a core structural motif with 5-azaspiro[3.5]nonan-2-one, have

shown promising activity against the Human Immunodeficiency Virus (HIV).[1] This suggests

that the 5-azaspiro[3.5]nonane scaffold could serve as a valuable core for the development of

novel anti-HIV agents.[1]

Other Potential Applications

Antituberculosis Activity: A series of 5-methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-
phenyl-1H-indole-2-carboxamide derivatives were synthesized and evaluated for their in vitro
antituberculosis activity against M. tuberculosis H37Rv.[8] One compound showed 90%
inhibition of mycobacterial growth at a concentration of 6.25 pg/mL.[8]

Anticancer Activity: The same series of compounds were also evaluated for their cytotoxic
effects on a panel of 55 human tumor cell lines.[8] Some compounds showed favorable
cytotoxicity against ovarian and renal cancer cell lines.[8]

Antioxidant Activity: Spiro compounds, in general, have attracted significant interest for their
antioxidant properties.[9] While specific studies on 5-azaspiro[3.5]nonane derivatives are
limited, the broader class of spirocyclic compounds has shown promise in various
antioxidant assays.[9]

Experimental Protocols

The evaluation of the biological activity of 5-azaspiro[3.5]nonane derivatives requires robust

and reproducible experimental protocols.

General Workflow for Synthesis and Evaluation
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Caption: A Generalized Workflow for the Synthesis and Evaluation of Azaspirocyclic Scaffolds.

[6]

FAAH Inhibition Assay

This protocol is based on the general principles of FAAH activity assays.

Objective: To determine the inhibitory potency of 5-azaspiro[3.5]nonane derivatives against
FAAH.

Materials:
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Human recombinant FAAH

FAAH substrate (e.g., anandamide)

Assay buffer (e.g., Tris-HCI with EDTA and BSA)

Test compounds (5-azaspiro[3.5]nonane derivatives)

Detection reagent (e.g., a fluorescent probe that reacts with a product of FAAH activity)
96-well microplate

Plate reader

Procedure:

Prepare serial dilutions of the test compounds in the assay buffer.
Add a fixed amount of human recombinant FAAH to each well of the microplate.

Add the diluted test compounds to the wells and incubate for a specified time to allow for
compound binding to the enzyme.

Initiate the enzymatic reaction by adding the FAAH substrate to each well.
Incubate the plate at 37°C for a predetermined time.

Stop the reaction and add the detection reagent.

Measure the signal (e.g., fluorescence) using a plate reader.

Calculate the percent inhibition for each compound concentration and determine the I1Cso
value.

GPR119 Agonist Assay (CAMP Measurement)

This protocol is based on the general principles of G-protein coupled receptor activation

assays.[1]
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Objective: To determine the agonist activity of 5-azaspiro[3.5]nonane derivatives on GPR119.

Materials:

A cell line stably expressing human GPR119 (e.g., HEK293 or CHO cells)
Cell culture medium

Assay buffer (e.g., HBSS with IBMX)

Test compounds (5-azaspiro[3.5]nonane derivatives)

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

96-well or 384-well microplate

Plate reader

Procedure:

Seed the GPR119-expressing cells into the microplate and culture overnight.

Remove the culture medium and add the assay buffer containing a phosphodiesterase
inhibitor (e.g., IBMX) to prevent cAMP degradation.

Prepare serial dilutions of the test compounds in the assay buffer.

Add the diluted test compounds to the wells and incubate at room temperature for a
specified time.

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the
chosen cAMP assay kit.[1]

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of
the test compound concentration.

Calculate the ECso value, which represents the concentration of the compound that elicits a
half-maximal response.[1]
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Synthesis of 5-Azaspiro[3.5]nonane Derivatives

The synthesis of 5-azaspiro[3.5]nonane and its derivatives is a key aspect of exploring their
biological activities. A patented synthesis for the related 2,5-dioxa-8-azaspiro[3.5]nonane
involves a "self-cyclization" step of an N-chloroacetyl intermediate under basic conditions to
form a lactam, which is then reduced to yield the piperidine ring.[4] This method demonstrates
a robust approach to constructing the nitrogen-containing ring onto a pre-existing oxetane core.

[4]

A general synthetic route for 2,5-dioxa-8-azaspiro[3.5]nonane involves the following steps:

Reaction of 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride to form an amide
intermediate.[10]

o Self-cyclization of the intermediate in the presence of a base to generate a lactam.[10]
e Reduction of the lactam to form the piperidine ring.[10]

» Removal of the benzyl protecting group via catalytic hydrogenation to yield the final product.
[10]

Conclusion

The 5-azaspiro[3.5]nonane scaffold represents a valuable and versatile platform for the
development of novel therapeutics. Its unique three-dimensional structure provides a rigid
framework for the precise orientation of functional groups, enabling potent and selective
interactions with a variety of biological targets. As research in this area continues, it is
anticipated that 5-azaspiro[3.5]nonane derivatives will play an increasingly important role in the
discovery of new drugs for a range of diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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